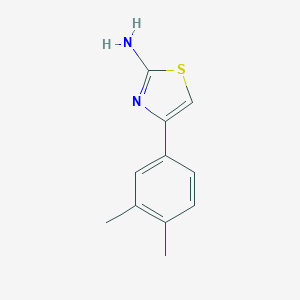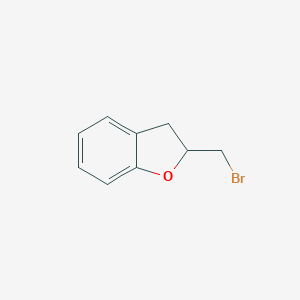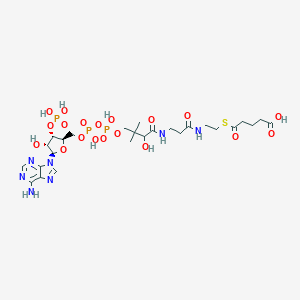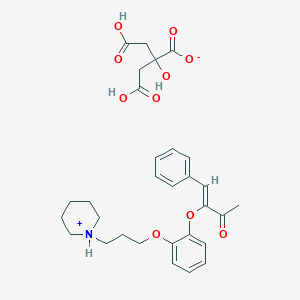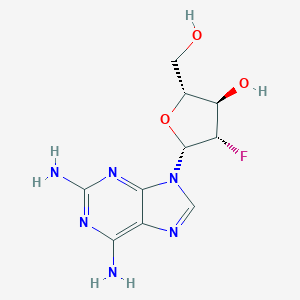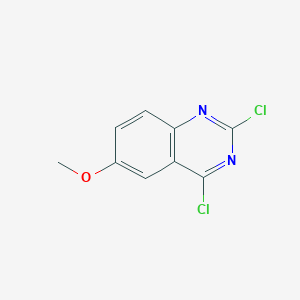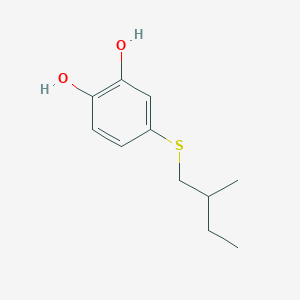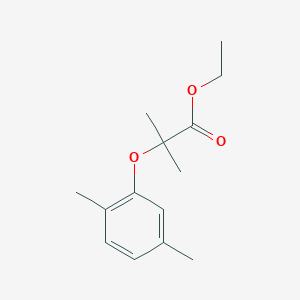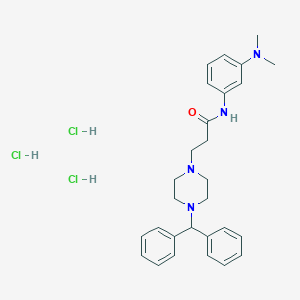
1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as DPCPX and is a selective antagonist of adenosine A1 receptors.
Mécanisme D'action
1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1) acts as a selective antagonist of adenosine A1 receptors. Adenosine is a neuromodulator that is involved in the regulation of a wide range of physiological processes, including the cardiovascular system, the immune system, and the nervous system. By blocking adenosine A1 receptors, DPCPX inhibits the actions of adenosine, leading to a wide range of physiological effects.
Biochemical and Physiological Effects
1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1) has been shown to have a wide range of biochemical and physiological effects. In the cardiovascular system, DPCPX has been shown to increase heart rate and blood pressure, as well as to inhibit the effects of adenosine on coronary blood flow. In the immune system, DPCPX has been shown to inhibit the production of pro-inflammatory cytokines, as well as to enhance the production of anti-inflammatory cytokines. In the nervous system, DPCPX has been shown to enhance the release of dopamine, leading to increased locomotor activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1) in lab experiments include its selectivity for adenosine A1 receptors, as well as its well-characterized mechanism of action. However, the compound has certain limitations, including its potential toxicity and the need for careful dosing in experiments.
Orientations Futures
There are several potential future directions for research on 1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1). One potential direction is the study of the compound's effects on the immune system, particularly in the context of inflammatory diseases. Another potential direction is the study of the compound's effects on the nervous system, particularly in the context of neurodegenerative diseases. Finally, the compound's potential as a therapeutic agent for cardiovascular diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of 1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1) involves the reaction of 1-(3-dimethylaminophenyl)-4-(diphenylmethyl)piperazine with chloroacetyl chloride in the presence of triethylamine. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of the compound. The hydrate form of the compound is obtained by crystallization from water.
Applications De Recherche Scientifique
1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl)-, hydrochloride, hydrate (2:6:1) has been extensively studied for its potential applications in various fields of scientific research. The compound has been used in the study of adenosine receptors, as it is a selective antagonist of adenosine A1 receptors. It has also been used in the study of the effects of adenosine on the cardiovascular system, as well as in the study of the role of adenosine in the regulation of sleep and wakefulness.
Propriétés
Numéro CAS |
107314-65-8 |
|---|---|
Formule moléculaire |
C28H37Cl3N4O |
Poids moléculaire |
552 g/mol |
Nom IUPAC |
3-(4-benzhydrylpiperazin-1-yl)-N-[3-(dimethylamino)phenyl]propanamide;trihydrochloride |
InChI |
InChI=1S/C28H34N4O.3ClH/c1-30(2)26-15-9-14-25(22-26)29-27(33)16-17-31-18-20-32(21-19-31)28(23-10-5-3-6-11-23)24-12-7-4-8-13-24;;;/h3-15,22,28H,16-21H2,1-2H3,(H,29,33);3*1H |
Clé InChI |
KCTWQKRPKKNLBF-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl.Cl |
SMILES canonique |
CN(C)C1=CC=CC(=C1)NC(=O)CCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl.Cl |
Autres numéros CAS |
107314-65-8 |
Synonymes |
1-Piperazinepropanamide, N-(3-(dimethylamino)phenyl)-4-(diphenylmethyl )-, hydrochloride, hydrate (2:6:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



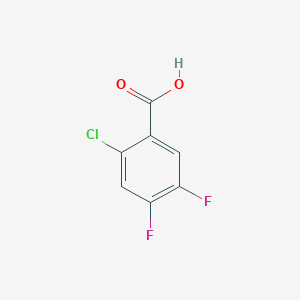
![4-Methylthieno[2,3-d]pyrimidine](/img/structure/B11840.png)

